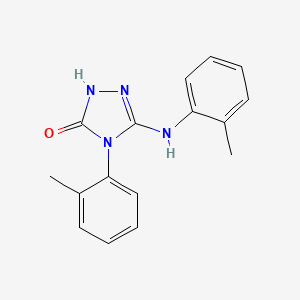
3-(2-methylanilino)-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-(2-methylphenyl)-5-[(2-methylphenyl)amino]- is a complex organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is notable for its unique structure, which includes two methylphenyl groups and an amino group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-(2-methylphenyl)-5-[(2-methylphenyl)amino]- can be achieved through several methods. One efficient strategy involves a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates . This transformation typically undergoes nucleophilic attack of amidines on isocyanates, followed by copper-promoted intramolecular N–N oxidative coupling . Another method employs a nickel-promoted cascade annulation reaction of hydrazonoyl chlorides and sodium cyanate .
Industrial Production Methods
Industrial production of this compound may leverage the aforementioned synthetic routes due to their efficiency and high yield. The copper-promoted method is particularly advantageous due to its use of cheap raw materials, high atom economy, and straightforward operation .
化学反应分析
Types of Reactions
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-(2-methylphenyl)-5-[(2-methylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced amino derivatives.
科学研究应用
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-(2-methylphenyl)-5-[(2-methylphenyl)amino]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-(2-methylphenyl)-5-[(2-methylphenyl)amino]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1,2-Dihydro-3H-1,2,4-triazol-3-one
- 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl)-
Uniqueness
What sets 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-(2-methylphenyl)-5-[(2-methylphenyl)amino]- apart from similar compounds is its specific substitution pattern, which includes two methylphenyl groups and an amino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
14290-34-7 |
|---|---|
分子式 |
C16H16N4O |
分子量 |
280.32 g/mol |
IUPAC 名称 |
3-(2-methylanilino)-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C16H16N4O/c1-11-7-3-5-9-13(11)17-15-18-19-16(21)20(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,17,18)(H,19,21) |
InChI 键 |
AETRDVKOCZKLAR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC2=NNC(=O)N2C3=CC=CC=C3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dodecanamide,n-[2-(trifluoromethyl)phenyl]-](/img/structure/B14002611.png)
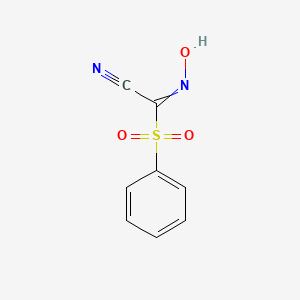
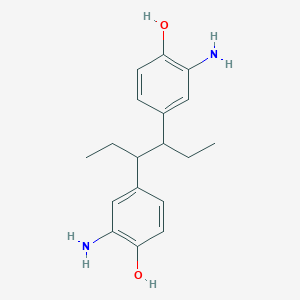
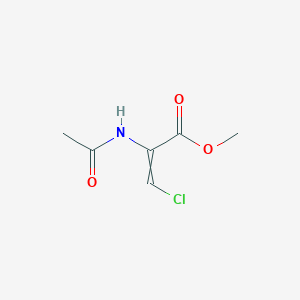
![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)
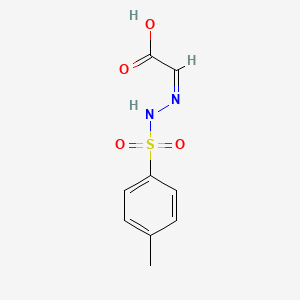
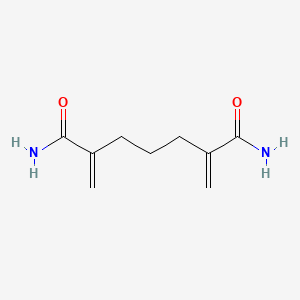
![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)
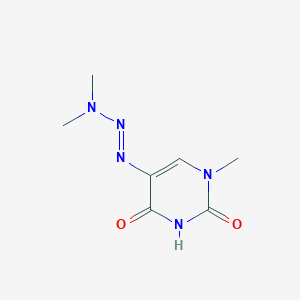
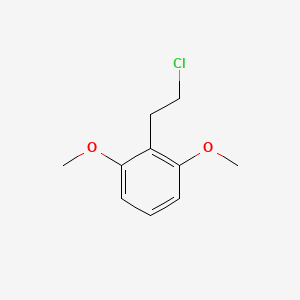
![(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid](/img/structure/B14002685.png)

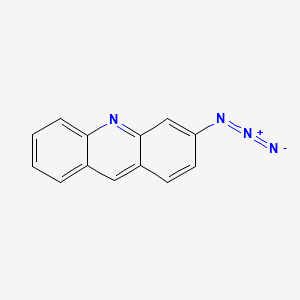
![n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14002698.png)
